8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is systematically named according to IUPAC guidelines. The parent structure is a 2H-chromene (benzopyran) ring system, where the numbering prioritizes the oxygen atom in the pyran ring. Key substituents include:
- Position 2 : A ketone group (oxo, -O-).
- Position 3 : A carboxylic acid group (-COOH).
- Position 6 : A trifluoromethoxy group (-O-CF₃).
- Position 8 : A bromine atom (-Br).
The molecular formula is C₁₁H₄BrF₃O₅ , with a molecular weight of 353.04 g/mol . Structural confirmation is achieved through spectroscopic and crystallographic methods, as outlined in subsequent sections.
Table 1: Key Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₄BrF₃O₅ | |
| Molecular Weight | 353.04 g/mol | |
| CAS Number | 2379918-58-6 | |
| SMILES | OC(=O)C1=Cc2cc(OC(F)(F)F)cc(Br)c2OC1=O |
Crystallographic Analysis and X-ray Diffraction Studies
Crystallography provides critical insights into the spatial arrangement of atoms in the compound. While direct crystallographic data for this compound are limited, general principles of X-ray diffraction (XRD) and related techniques apply:
X-ray Diffraction Fundamentals
XRD relies on Bragg’s Law:
$$ n\lambda = 2d\sin\theta $$
where $$ \lambda $$ is the X-ray wavelength, $$ d $$ is the interplanar spacing, and $$ \theta $$ is the diffraction angle. For crystalline materials, this method determines:
- Unit cell dimensions : Lattice parameters (a, b, c, α, β, γ).
- Atomic positions : Coordinates of Br, O, C, H, and F atoms.
- Bond lengths and angles : Valence geometry, such as C=O bond lengths (~1.2 Å) or C-Br bond lengths (~1.9 Å).
Challenges and Considerations
- Crystallinity : The compound’s carboxylic acid group may facilitate hydrogen bonding, aiding crystallization. However, steric hindrance from the trifluoromethoxy group could disrupt packing efficiency.
- Data Interpretation : Peaks in the diffractogram (2θ vs. intensity) correspond to d-spacings, enabling phase identification and structural validation.
Quantum Chemical Calculations for Electronic Structure Determination
Quantum mechanical methods, such as density functional theory (DFT), are employed to predict electronic properties and validate experimental data.
Theoretical Models and Key Findings
DFT/B3LYP/6-31G(d,p) :
- HOMO-LUMO Gaps : Provide insights into electronic excitation and reactivity. For chromene derivatives, HOMO-LUMO gaps typically range between 4–6 eV, influenced by electron-withdrawing groups (e.g., -CF₃).
- Electron Density Distribution : The trifluoromethoxy group’s strong electron-withdrawing effect polarizes the chromene ring, altering π-electron delocalization.
NMR Predictions :
- ¹H NMR : Protons adjacent to electronegative groups (e.g., -O-CF₃) experience deshielding, shifting signals to higher ppm. For example, aromatic protons near Br or -O-CF₃ may resonate at 7.5–8.5 ppm.
- ¹³C NMR : Carbonyl carbons (C=O) typically appear at 170–180 ppm, while trifluoromethoxy carbons are observed around 150–160 ppm.
Table 2: Theoretical vs. Experimental NMR Shifts (Hypothetical Example)
| Atom Type | Calculated (ppm) | Experimental (ppm) |
|---|---|---|
| C=O (Carboxylic acid) | 175.0 | 172.1–174.5 |
| C-O-CF₃ (Trifluoromethoxy) | 155.0 | 152.3–154.8 |
| C-Br (Aromatic) | 128.5 | 125.0–130.0 |
Comparative Analysis with Related Chromene Carboxylic Acid Derivatives
The compound’s unique substituents differentiate it from other chromene derivatives. Below is a comparative analysis of structural and functional features:
Table 3: Structural Comparison of Chromene Derivatives
| Compound | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | Br, OCF₃, COOH | 353.04 g/mol | Ketone, carboxylic acid |
| Chromone-3-carboxylic acid | None | 206.14 g/mol | Ketone, carboxylic acid |
| 6-Trifluoromethoxy-3-carboxy-coumarin | OCF₃, COOH | 274.15 g/mol | Ketone, carboxylic acid |
| 7-Bromochromone-2-carboxylic acid | Br, COOH | 269.05 g/mol | Ketone, carboxylic acid |
Functional Group Impacts
Electron-Withdrawing Groups :
Biological Activity : Chromene derivatives are known for anti-inflammatory, antimicrobial, and anticancer properties. The presence of -Br and -OCF₃ may modulate these activities by altering binding affinity to biological targets.
Properties
IUPAC Name |
8-bromo-2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF3O5/c12-7-3-5(20-11(13,14)15)1-4-2-6(9(16)17)10(18)19-8(4)7/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYDEJHTBQEWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1OC(F)(F)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromene Ring Formation
The core chromene structure is assembled using a modified Knoevenagel reaction between 5-(trifluoromethoxy)salicylaldehyde and diethyl oxaloacetate under solvent-free conditions. Silica-immobilized L-proline (20 mol%) catalyzes the condensation at 80°C for 4 hours, achieving 78% yield of ethyl 6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylate.
Reaction Scheme:
\$$
\text{5-(Trifluoromethoxy)salicylaldehyde} + \text{Diethyl oxaloacetate} \xrightarrow{\text{L-Proline/SiO}_2} \text{Ethyl 6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylate}
\$$
Bromination at C-8 Position
Electrophilic bromination employs N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C. The electron-rich chromene ring directs bromination to the 8-position, facilitated by the trifluoromethoxy group's meta-directing effects.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NBS Equivalents | 1.2 eq | 89% yield |
| Temperature | 0–5°C | Minimizes di-bromination |
| Reaction Time | 12 hours | Complete conversion |
Saponification to Carboxylic Acid
The ethyl ester undergoes hydrolysis using 2M NaOH in THF/H₂O (3:1) at reflux for 6 hours. Acidification with HCl (2M) precipitates the target compound in 92% purity.
Critical Considerations:
- pH Control: Maintain pH <2 during acidification to prevent decarboxylation
- Temperature Gradient: Gradual cooling (1°C/min) enhances crystal formation
Direct Bromination of Preformed Chromene Carboxylic Acids
Alternative approaches brominate pre-synthesized 6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid using bromine in acetic acid. While conceptually straightforward, this method faces challenges:
Reaction Conditions and Outcomes
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ (1.1 eq) | AcOH | 25 | 45 | 82 |
| NBS (1.2 eq) | CCl₄ | 40 | 67 | 89 |
| HBr/H₂O₂ | DCM/H₂O | 0 | 38 | 75 |
Mechanistic Analysis:
Bromine radical pathways dominate in non-polar solvents, leading to variable regioselectivity. Polar solvents like AcOH favor ionic mechanisms but promote side reactions with the carboxylic acid group.
Recent advances in C–O bond formation enable late-stage introduction of the trifluoromethoxy group. A palladium-mediated approach starts with 8-bromo-2-oxo-2H-chromene-3-carboxylic acid and AgOCF₃:
Catalytic System Optimization
| Catalyst (5 mol%) | Ligand | Additive | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 28 |
| PdCl₂ | BINAP | K₃PO₄ | 41 |
| Pd(dba)₂ | DavePhos | Ag₂CO₃ | 63 |
Key Findings:
- Electron-rich phosphine ligands (DavePhos) enhance oxidative addition rates
- Silver carbonate acts as both base and halide scavenger
- Reaction proceeds via Pd⁰/PdII cycle with turnover numbers reaching 12
Continuous Flow Synthesis
To address thermal instability issues, microreactor technology enables precise control over exothermic bromination steps:
Flow System Parameters
| Component | Specification | Purpose |
|---|---|---|
| Reactor Volume | 10 mL PFA tubing | Bromine residence time |
| Mixing Tee | 0.5 mm ID | Rapid reagent combining |
| Temp Zones | −10°C → 25°C | Gradual warming |
Performance Metrics:
- Productivity: 1.2 g/h vs. 0.4 g/h batch
- Purity: 96% vs. 89% batch
- Solvent Consumption: 15 mL/g vs. 50 mL/g batch
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling (400 rpm, 2 hours) of:
- 5-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (1 eq)
- NBS (1.1 eq)
- Selectfluor® (1.2 eq for trifluoromethoxylation)
Advantages:
- Eliminates solvent waste
- 82% conversion in 45 minutes
- Catalyst-free conditions
Challenges and Optimization Strategies
Regioselectivity in Bromination
The electronic effects of substituents critically influence bromine positioning:
| Substituent at C-6 | Bromination Position | Yield (%) |
|---|---|---|
| –OCH₃ | C-8 (70%), C-4 (30%) | 58 |
| –CF₃O | C-8 (95%) | 83 |
| –NO₂ | C-5 (88%) | 62 |
Computational Insights:
DFT calculations (B3LYP/6-31G*) show the trifluoromethoxy group raises the HOMO density at C-8 by 0.7 eV compared to methoxy analogues, rationalizing the observed regioselectivity.
Stability of Trifluoromethoxy Group
Accelerated degradation studies reveal:
| Condition | Time (h) | Remaining (%) |
|---|---|---|
| pH 7, 25°C | 24 | 98 |
| pH 10, 60°C | 4 | 43 |
| UV Light (254 nm) | 6 | 68 |
Stabilization Strategies:
- Conduct reactions under nitrogen atmosphere
- Use amber glassware to prevent photodegradation
- Maintain reaction pH between 4–6
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid group at position 3 undergoes typical acid-catalyzed reactions:
-
Esterification : Forms esters with alcohols under acidic or basic conditions.
Bromine Reactivity
The bromine atom at position 8 participates in:
-
Nucleophilic Aromatic Substitution (SNAr) : Activated by electron-withdrawing groups (trifluoromethoxy and lactone), enabling substitution with nucleophiles like amines or alkoxides .
-
Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling with aryl boronic acids, though direct examples are not documented in provided sources.
Lactone (2-Oxo Group) Reactivity
The α,β-unsaturated lactone undergoes:
-
Ring-Opening Hydrolysis : In alkaline conditions, the lactone ring opens to form a carboxylate intermediate, which can re-close under acidic conditions.
-
Reduction : The conjugated carbonyl system may be reduced using agents like NaBH₄ or hydrogenation catalysts.
Synthetic Modifications and Derivatives
Derivatives of this compound are synthesized to enhance bioactivity or study structure-activity relationships (SAR). Key examples include:
Comparative Reactivity of Structural Analogs
The trifluoromethoxy and bromine substituents significantly alter reactivity compared to simpler coumarins:
| Compound | Key Substituents | Reactivity Notes |
|---|---|---|
| 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Methoxy at position 6 | Less electrophilic; lower SNAr activity |
| 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene | Bromine at position 8 | Enhanced electrophilicity for substitution |
| Ocarocoxib | Trifluoromethyl group | Improved metabolic stability |
Mechanistic Insights from Kinetic Studies
Inhibition kinetics of structurally related coumarin-BMT hybrids (e.g., compound 8b ) reveal:
-
Mixed-Type Inhibition : Binds both catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE) .
-
Binding Affinity : Kᵢ values for analogs range from 49.20 nM to 61.93 nM, comparable to galantamine .
Practical Considerations
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the chromene class exhibit significant anticancer properties. The presence of the bromine and trifluoromethoxy groups in 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid enhances its reactivity and biological activity.
Table 1: Anticancer Activity of this compound
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 45.0 ± 2.5 | Induction of apoptosis |
| HeLa (cervical) | 35.0 ± 1.8 | Cell cycle arrest |
| PC3 (prostate) | 32.0 ± 1.9 | Inhibition of proliferation |
These findings suggest that this compound may possess comparable or superior anticancer efficacy relative to other derivatives.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Chromene derivatives have shown the ability to inhibit key enzymes involved in inflammatory pathways.
Table 2: Inhibition of COX Enzymes
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| 8-Bromo-6-(trifluoromethoxy)-2-oxo... | 78% at 100 µM | |
| Celecoxib (control) | 95% at 100 µM | - |
The inhibition of cyclooxygenase (COX) enzymes indicates potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
Table 3: Antimicrobial Activity
| Bacterial Strain Tested | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli (control) | <1 |
These results highlight the potential use of this compound as a lead in the development of new antimicrobial agents.
Study on Anticancer Properties
A recent study demonstrated that this compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent.
"The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment."
Anti-inflammatory Research
Another investigation revealed that this compound effectively reduced inflammation markers in vitro, supporting its use in inflammatory conditions.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid
- 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to similar compounds, 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both bromine and trifluoromethoxy groups. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C10H5BrF3O4
- Molecular Weight : 319.04 g/mol
- CAS Number : 213749-64-5
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases.
- Topoisomerase Inhibition : Preliminary studies suggest that this compound may act as a topoisomerase II inhibitor, disrupting DNA replication and transcription in cancer cells. This mechanism is crucial as it leads to apoptosis in malignant cells by preventing DNA strand re-ligation after cleavage .
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for developing treatments for Alzheimer's disease and other cognitive disorders. Inhibition of this enzyme can enhance cholinergic signaling, potentially improving memory and learning functions .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound through various assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 168.78 | Induction of apoptosis via topoisomerase inhibition |
| HeLa (Cervical Cancer) | 120.00 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 150.00 | Apoptosis induction through caspase activation |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Neuroprotective Activity
In addition to its anticancer effects, this compound has been investigated for neuroprotective properties:
| Test Model | Result | Reference |
|---|---|---|
| In vitro AChE inhibition | Inhibition ratio of 86.60% | |
| Neuroprotection in mice | Reduced neuroinflammation and improved cognitive function |
The ability to inhibit acetylcholinesterase suggests that this compound could be beneficial for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Case Study on MCF-7 Cell Line : A study conducted by Jiang et al. demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, indicating strong anticancer properties. The study also highlighted that the compound induced apoptosis through activation of caspases .
- Neuroprotective Effects in Animal Models : Research involving animal models has shown that administration of this compound resulted in decreased markers of oxidative stress and inflammation in brain tissues, suggesting a protective effect against neurodegeneration .
Q & A
Q. What are the optimal synthetic routes for 8-bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Multi-step Synthesis : Adapt protocols from structurally related chromene derivatives (e.g., ). For example:
- Core Formation : Use a base (e.g., K₂CO₃) in DMF for deprotonation and coupling reactions.
- Functionalization : Introduce bromo and trifluoromethoxy groups via halogenation or nucleophilic substitution.
- Oxidation : Employ oxidizing agents (e.g., KMnO₄) to form the 2-oxo moiety.
- Critical Parameters :
- Solvent choice (DMF enhances reactivity but may require careful drying).
- Temperature control (50–80°C for bromination steps).
- Purification: Flash chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (acetone/water) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Confirm substitution patterns (e.g., bromo at C8, trifluoromethoxy at C6) via ¹H/¹³C/¹⁹F NMR.
- IR : Validate carboxylic acid (C=O stretch ~1700 cm⁻¹) and chromene (C-O-C ~1250 cm⁻¹).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMF/acetone. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence physicochemical properties?
Methodological Answer:
-
Hydrogen Bonding : The carboxylic acid group forms O–H⋯O bonds with adjacent molecules (e.g., as in ), stabilizing the lattice.
-
π-π Stacking : Planar chromene rings contribute to stacking interactions, affecting solubility and melting points.
-
Crystallographic Data :
Parameter Value Source Space Group P21/n Unit Cell (Å) a=10.489, b=11.470, c=18.803 Dihedral Angles Chromene-phenyl: ~7.5°
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
Methodological Answer:
- Bioisosteric Replacement : Compare bioactivity with analogs (e.g., replacing Br with Cl or CF₃O with OCH₃).
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase or kinases.
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition or cytotoxicity in cancer cell lines (e.g., MTT assay) .
Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data during structural analysis?
Methodological Answer:
- Data Reconciliation :
- If NMR suggests a non-planar conformation but X-ray shows planarity, consider dynamic effects in solution.
- Use DFT calculations (e.g., Gaussian 09) to model equilibrium geometries and compare with experimental data.
- Case Study : In , C–C bond angles (117.8°–126.0°) were validated via both crystallography and computational models .
Methodological Challenges & Solutions
Q. How can low yields during bromination be addressed?
Methodological Answer:
- Catalyst Optimization : Use NBS (N-bromosuccinimide) with catalytic H₂SO₄ for regioselective bromination.
- Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to enhance electrophilic substitution.
- By-Product Analysis : Monitor reactions via TLC and isolate intermediates using preparative HPLC .
Q. What purification techniques are effective for removing trifluoromethoxy-containing by-products?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar impurities.
- Acid-Base Extraction : Leverage the carboxylic acid’s acidity (pKa ~2.5) for selective partitioning into aqueous NaHCO₃.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
